molecular formula C34H36N2O6S B390370 4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE

4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE

Cat. No.: B390370
M. Wt: 600.7g/mol
InChI Key: TUUWPSAODGXOOU-UHFFFAOYSA-N
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Description

4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzamide and sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzoic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the butoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXYBENZAMIDE: A simpler analog with similar benzamide functionality.

    BENZENESULFONAMIDE: Contains the sulfonyl group but lacks the complex benzamide structure.

    4-BUTOXYBENZENESULFONYL CHLORIDE: A precursor used in the synthesis of the target compound.

Uniqueness

4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H36N2O6S

Molecular Weight

600.7g/mol

IUPAC Name

4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]phenyl]sulfonylphenyl]benzamide

InChI

InChI=1S/C34H36N2O6S/c1-3-5-23-41-29-15-7-25(8-16-29)33(37)35-27-11-19-31(20-12-27)43(39,40)32-21-13-28(14-22-32)36-34(38)26-9-17-30(18-10-26)42-24-6-4-2/h7-22H,3-6,23-24H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

TUUWPSAODGXOOU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCCC

Origin of Product

United States

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